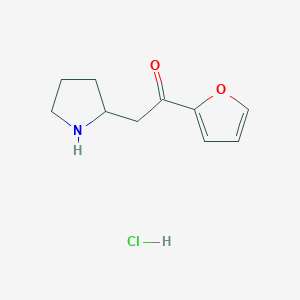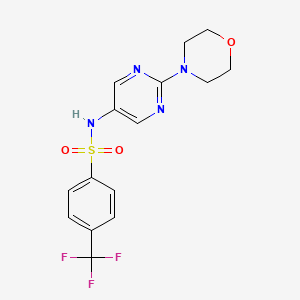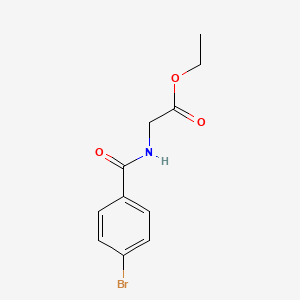![molecular formula C19H17ClN2O3S B2664871 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine CAS No. 1251680-70-2](/img/structure/B2664871.png)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is a complex organic molecule. It contains a fluorophenyl group attached to a piperazine ring, which is further attached to an indolizine group via a carbonyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease .Applications De Recherche Scientifique
Neuroleptic Activity and Receptor Affinity
Research has highlighted the synthesis and evaluation of compounds similar to "2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine" for their neuroleptic activity and receptor affinity. One study synthesized a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, finding potent dopamine D-2 and serotonin 5-HT2 receptor affinity. The derivatives inhibited quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism. Some derivatives were found to be noncataleptogenic or only weakly cataleptogenic, resembling the profile of the atypical neuroleptic clozapine, which suggests their potential use in developing new neuroleptic drugs with fewer side effects (Perregaard et al., 1992).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of similar compounds with enzymes and receptors. A study involving crystal structure and Hirshfeld surface analysis, along with DFT calculations and molecular docking studies, investigated pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). This enzyme is associated with increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres, indicating the therapeutic potential of these compounds in cancer treatment (Venkateshan et al., 2019).
Potential CNS Agents
Another area of application includes the synthesis and evaluation of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds for potential central nervous system (CNS) agent activity. These compounds were evaluated for their potential neuroleptic activity, showing that some derivatives possess neuroleptic-like activity, potentially based on an antidopaminergic property. This research suggests the interest in these ring systems as novel classes of neuroleptics, potentially offering new avenues for CNS disorder treatments (Hino et al., 1988).
Ligands for Receptors
The synthesis and in vitro characterization of fluoroethoxy substituted derivatives as analogs of selective D4 receptor ligands highlighted their potent receptor binding and selectivity, especially for the dopamine D4 subtype over D2 receptors. This research indicates the potential of these compounds in developing imaging probes for positron emission tomography (PET) with improved receptor affinity and selectivity, which could significantly contribute to neurological research and diagnostics (Tietze et al., 2006).
Mécanisme D'action
While the specific mechanism of action for “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is not available, a related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been studied. FPMINT is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Orientations Futures
The future directions for research on “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds as inhibitors of ENTs , it could be worthwhile to investigate whether “this compound” has similar activity.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQZKJWOVQOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)
amine](/img/structure/B2664789.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)


![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)

![(E)-2-(3-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2664805.png)

